REACTION_CXSMILES
|
[C:1]([C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)#[CH:2].C([Li])CCC.C1(C#C[Li])CCCCC=1.[Cl:23][CH2:24][C:25](Cl)=[O:26]>C1COCC1.CCCCCC.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[Cl:23][CH2:24][C:25](=[O:26])[C:2]#[C:1][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1 |f:6.7.8,^1:45,47,66,85|
|
Name
|
TBF
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
alkynylzinc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
620 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CCCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
cyclohexenylethynyllithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)C#C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
After 2 h at 0° C. the reaction mixture was quenched by the addition of saturated aqueous NH4Cl (500 mL)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3.times.200 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (200 ml), brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown oil that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C#CC1=CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |